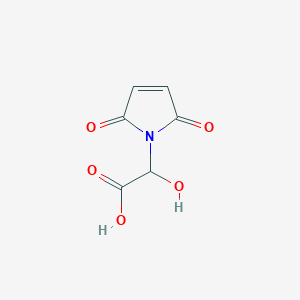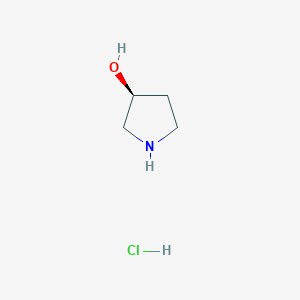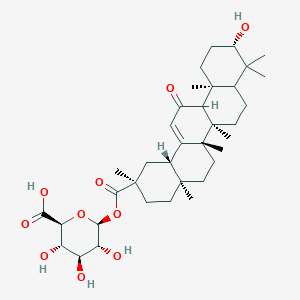
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine, also known as Boc-Lys(Cbz)-OH, is a chemical compound that belongs to the family of amino acids. It is commonly used in scientific research for its ability to modify proteins and peptides.
作用机制
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH modifies proteins and peptides by introducing a lysine residue into a specific site. This can alter the properties of the protein or peptide, such as its charge, hydrophobicity, or reactivity. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also be used to introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.
生化和生理效应
The biochemical and physiological effects of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH depend on the specific protein or peptide that it is modifying. However, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can alter the charge, hydrophobicity, or reactivity of the protein or peptide, which can affect its interactions with other molecules. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.
实验室实验的优点和局限性
One advantage of using N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in lab experiments is its ability to modify proteins and peptides in a specific site. This can be useful for studying the effects of specific modifications on protein or peptide function. Additionally, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be used to introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.
One limitation of using N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in lab experiments is its cost and availability. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH is a relatively expensive reagent and may not be readily available in all labs. Additionally, the synthesis of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be complex and time-consuming.
未来方向
There are many future directions for the use of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in scientific research. One direction is the development of new methods for the synthesis of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH, which could make it more accessible and affordable for researchers. Another direction is the development of new applications for N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH, such as in the modification of proteins and peptides for therapeutic purposes. Additionally, the use of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in drug discovery could lead to the development of new drugs with improved efficacy and specificity.
合成方法
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be synthesized using a variety of methods. One common method involves the protection of the amino group of lysine with a Boc group and the protection of the carboxyl group of phenylalanine with a Cbz group. The two protected amino acids are then coupled together using a coupling reagent such as HATU or DIC. The Boc and Cbz protecting groups are then removed using TFA and hydrogenation, respectively, to yield N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH.
科学研究应用
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH has many scientific research applications, including protein modification, peptide synthesis, and drug discovery. It is commonly used to modify proteins and peptides by introducing a lysine residue into a specific site, which can alter the properties of the protein or peptide. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also be used in peptide synthesis to introduce a lysine residue into a specific position. Additionally, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be used in drug discovery to modify the activity of existing drugs or to develop new drugs.
属性
CAS 编号 |
121635-44-7 |
|---|---|
产品名称 |
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine |
分子式 |
C20H30N2O6 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
2-[[(1S)-1-carboxy-2-phenylethyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(27)21-12-8-7-11-15(17(23)24)22-16(18(25)26)13-14-9-5-4-6-10-14/h4-6,9-10,15-16,22H,7-8,11-13H2,1-3H3,(H,21,27)(H,23,24)(H,25,26)/t15?,16-/m0/s1 |
InChI 键 |
KNSVUGKGZODIPY-LYKKTTPLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O |
同义词 |
Boc-CA-Phe N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)




![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)



